BRAF Wild-Type Enzymatic Potency Comparison
VEGFR-2/BRAF-IN-1 (Compound 4b) inhibits BRAF wild-type kinase with an IC₅₀ of 0.005 μM, representing a 14.2-fold improvement over the closest structural analog VEGFR-2/BRAF-IN-2 (Compound 4a), which has an IC₅₀ of 0.071 μM, both measured under identical enzymatic assay conditions in the same primary study [1].
| Evidence Dimension | BRAF-WT enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.005 μM (5 nM) |
| Comparator Or Baseline | VEGFR-2/BRAF-IN-2 (Compound 4a): 0.071 μM (71 nM) |
| Quantified Difference | 14.2-fold greater potency for VEGFR-2/BRAF-IN-1 |
| Conditions | Cell-free enzymatic assay; compounds from the same 4-amino-2-thiopyrimidine series in Abdel-Mohsen et al., 2019 |
Why This Matters
For studies requiring potent inhibition of BRAF-WT—such as in cancers driven by wild-type RAF signaling or paradoxical activation models—this 14-fold potency advantage directly determines whether a compound can achieve effective target engagement at experimentally feasible concentrations.
- [1] Abdel-Mohsen, H.T., Omar, M.A., El Kerdawy, A.M., Mahmoud, A.E.E., Ali, M.M., & El Diwani, H.I. (2019). Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors. European Journal of Medicinal Chemistry, 179, 707–722. View Source
